1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a well-defined chemical entity with established molecular characteristics and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service number 1315367-02-2, providing a unique identifier for chemical databases and regulatory documentation. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinamine hydrochloride, which accurately describes the complete molecular structure and functional group arrangement.
The molecular formula of this compound is C₁₃H₂₁ClN₂O₄S, indicating the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 336.84 grams per mole, making it a moderately sized organic molecule suitable for pharmaceutical applications. The compound exists as a hydrochloride salt, which significantly enhances its water solubility and stability compared to the free base form.
The structural complexity of this compound arises from its multi-component architecture. The molecule contains a central piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. This piperidine ring is substituted at the 4-position with an amine group and at the 1-position with a sulfonyl group connected to a 3,4-dimethoxybenzen ring system. The presence of two methoxy groups at the 3 and 4 positions of the benzene ring creates additional opportunities for hydrogen bonding and electronic interactions with biological targets.
The International Chemical Identifier key for this compound is XSBWUTCBIZINBU-UHFFFAOYSA-N, providing a standardized digital representation of its molecular structure. This identifier system enables precise chemical identification across various computational chemistry platforms and databases. The compound's physical form is typically characterized as a solid crystalline material, with storage requirements typically maintained under controlled temperature conditions to preserve chemical integrity.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1315367-02-2 |
| Molecular Formula | C₁₃H₂₁ClN₂O₄S |
| Molecular Weight | 336.84 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinamine hydrochloride |
| International Chemical Identifier Key | XSBWUTCBIZINBU-UHFFFAOYSA-N |
| Physical State | Crystalline solid |
Historical Development in Piperidine Sulfonamide Research
The development of piperidine sulfonamide compounds has its roots in the broader historical evolution of sulfonamide chemistry, which began with groundbreaking discoveries in the early twentieth century. The foundational work in sulfonamide research can be traced to 1932 when Prontosil, the first clinically effective sulfonamide, was patented and subsequently demonstrated remarkable therapeutic efficacy against streptococcal infections. This initial breakthrough established the sulfonamide class as one of the first systematic approaches to antimicrobial chemotherapy, preceding the development of penicillin and other antibiotics by more than a decade.
The structure of sulfonamide had been documented as early as 1908 in the doctoral dissertation of Austrian chemist Paul Gelmo, but its therapeutic potential remained unexplored until the systematic work conducted in German research laboratories during the 1930s. The discovery that Prontosil could protect mice from streptococcal and other infections marked the beginning of modern antimicrobial chemotherapy. Clinical trials conducted at Queen Charlotte's Hospital in England in 1936 demonstrated the effectiveness of sulfonamide drugs in treating puerperal fever, achieving a mortality rate of 8% among treated patients compared to 24% among untreated controls.
The rapid adoption and development of sulfonamide compounds continued throughout the late 1930s and early 1940s, with pharmaceutical companies producing over 5000 different sulfonamide derivatives by the early 1940s. This extensive exploration of chemical space within the sulfonamide framework laid the groundwork for understanding structure-activity relationships that would later inform the development of more specialized derivatives, including piperidine-containing sulfonamides. The incorporation of piperidine moieties into sulfonamide structures represents a later evolution in this chemical class, aimed at enhancing selectivity and reducing toxicity while maintaining antimicrobial efficacy.
Recent advances in piperidine sulfonamide research have focused on developing compounds with enhanced selectivity for specific biological targets. Studies have demonstrated that sulfonamide derivatives containing piperidine fragments exhibit excellent antibacterial potency against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, with some compounds showing significantly better activity than traditional commercial agents. These findings indicate that the combination of piperidine and sulfonamide structural elements continues to offer promising avenues for pharmaceutical development.
The evolution from simple sulfonamide structures to complex piperidine-containing derivatives reflects broader trends in medicinal chemistry toward increased molecular sophistication and target specificity. Modern research has revealed that piperidine sulfonamides can interact with multiple biological targets, including dihydropteroate synthase and bacterial cell membranes, providing dual mechanisms of action that may help overcome resistance mechanisms. This multitarget approach represents a significant advancement from the original single-target paradigm that characterized early sulfonamide development.
| Time Period | Key Development | Impact |
|---|---|---|
| 1908 | Initial sulfonamide structure documentation | Foundational chemical knowledge |
| 1932 | Prontosil patent and discovery | First effective antimicrobial chemotherapy |
| 1936 | Clinical trials demonstrating efficacy | Medical validation and adoption |
| 1940s | Development of over 5000 sulfonamide compounds | Extensive structure-activity relationship exploration |
| Modern era | Piperidine sulfonamide derivatives | Enhanced selectivity and multitarget mechanisms |
Significance in Medicinal Chemistry and Drug Discovery
This compound occupies a significant position within contemporary medicinal chemistry research due to its unique combination of structural features that enable diverse biological activities. The compound represents an advanced evolution of traditional sulfonamide chemistry, incorporating modern understanding of structure-activity relationships to create a molecule with enhanced therapeutic potential. The presence of the piperidine ring system provides conformational flexibility and multiple sites for molecular recognition, while the sulfonamide functionality maintains the proven therapeutic framework established by earlier generations of antimicrobial agents.
The medicinal chemistry significance of this compound extends beyond its antimicrobial properties to encompass broader therapeutic applications. Research has demonstrated that structurally related piperidine sulfonamides exhibit remarkable versatility in targeting different biological pathways. The 4-aminopiperidine scaffold, which forms the core structure of this compound, has been successfully optimized in medicinal chemistry campaigns to produce compounds with increased potency against various therapeutic targets while maintaining favorable absorption, distribution, metabolism, and excretion properties.
The drug discovery potential of this compound is enhanced by its structural similarity to compounds that have demonstrated clinical efficacy. The piperidine ring system is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents across diverse therapeutic areas. The incorporation of methoxy substituents on the benzene ring provides additional opportunities for fine-tuning pharmacological properties, including selectivity, potency, and metabolic stability.
Contemporary research has revealed that compounds containing similar structural motifs exhibit significant biological activities through multiple mechanisms of action. Studies have shown that sulfonamide derivatives containing piperidine fragments can effectively target bacterial dihydropteroate synthase while simultaneously disrupting bacterial cell membranes. This dual mechanism approach represents a sophisticated strategy for overcoming antimicrobial resistance, which has become a critical challenge in modern infectious disease management.
The compound's significance in drug discovery is further supported by its potential for structural modification and optimization. The presence of multiple functional groups, including the piperidine amine, sulfonamide linkage, and methoxy substituents, provides numerous sites for chemical modification to enhance selectivity, potency, or pharmacokinetic properties. This structural flexibility makes the compound an attractive starting point for lead optimization programs aimed at developing new therapeutic agents for various disease indications.
The role of this compound in modern pharmaceutical research extends to its utility as a tool compound for understanding biological mechanisms. The compound's well-defined structure and established synthetic accessibility make it valuable for structure-activity relationship studies and for validating new therapeutic targets. Research utilizing similar piperidine sulfonamide derivatives has contributed to the development of potent and selective receptor agonists with therapeutic potential.
| Medicinal Chemistry Aspect | Significance | Research Applications |
|---|---|---|
| Structural versatility | Multiple sites for modification | Lead optimization programs |
| Privileged scaffold | Piperidine ring system | Diverse therapeutic applications |
| Dual mechanism potential | Sulfonamide and membrane activity | Antimicrobial resistance strategies |
| Synthetic accessibility | Well-established chemistry | Tool compound development |
| Pharmacological precedent | Related approved drugs | Clinical translation potential |
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S.ClH/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-7-5-10(14)6-8-15;/h3-4,9-10H,5-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBWUTCBIZINBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₂₀N₂O₄S·HCl
- Molecular Weight : 336.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes that play a role in metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in psychiatric disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity
- Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
-
Antimicrobial Properties
- Initial screenings suggest potential antimicrobial effects against various bacterial strains. The sulfonamide group may enhance the compound's ability to penetrate bacterial membranes.
-
Anti-inflammatory Effects
- The compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that similar piperidine derivatives exhibit significant anticancer activity in vitro against breast cancer cell lines. |
| Johnson et al. (2023) | Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using related sulfonamide derivatives. |
| Lee et al. (2021) | Found that piperidine-based compounds can modulate inflammatory pathways, reducing levels of TNF-alpha in animal models. |
Scientific Research Applications
Basic Information
- IUPAC Name : 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride
- Molecular Formula : C₁₃H₂₀N₂O₄S·HCl
- Molecular Weight : 336.83 g/mol
- CAS Number : 1315367-02-2
Structural Features
The compound features a piperidine ring substituted with a sulfonyl group attached to a dimethoxybenzene moiety. This unique structure contributes to its potential biological activities and makes it a versatile scaffold for further modifications.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Some notable applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for tumor growth and survival.
- Neuropharmacology : The compound's piperidine structure is reminiscent of several neuroactive drugs, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its sulfonamide group can undergo various chemical transformations, including:
- Coupling Reactions : It can be used in coupling reactions to form amides or other derivatives that are valuable in drug development.
- Functionalization : The compound can be modified at the piperidine nitrogen or the aromatic ring to create derivatives with enhanced biological activity or selectivity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antitumor Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The research highlighted the importance of the dimethoxy group in enhancing biological activity.
- Neuroactive Properties : Research exploring the neuropharmacological effects indicated that certain analogs could modulate neurotransmitter systems, suggesting potential applications in treating mood disorders.
- Synthetic Utility : A comprehensive review on synthetic methodologies noted that this compound is an effective precursor for creating diverse chemical libraries aimed at drug discovery.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. Chloropyrimidinyl () introduces heterocyclic rigidity, which may enhance selectivity for enzymes or receptors requiring planar interactions .
- Methoxy groups (target compound) balance moderate lipophilicity with hydrogen-bonding capacity, a trait shared with the dihydrobenzofuran-ether analog () .
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation Notes |
|---|---|---|
| Piperidin-4-amine | Amine nucleophile | Commercially available or synthesized |
| 3,4-Dimethoxybenzenesulfonyl chloride | Sulfonylation reagent | Prepared from 3,4-dimethoxyaniline or commercial sulfonyl chloride |
| Solvent (e.g., dichloromethane, acetonitrile) | Reaction medium | Anhydrous conditions preferred |
| Base (e.g., triethylamine) | Acid scavenger | Used to neutralize HCl byproduct |
Reaction Conditions
- Sulfonylation is typically carried out at room temperature to slightly elevated temperatures (20–40 °C).
- The piperidin-4-amine is dissolved in anhydrous solvent with a base such as triethylamine.
- 3,4-Dimethoxybenzenesulfonyl chloride is added dropwise to control reaction rate and avoid side reactions.
- The reaction mixture is stirred for several hours (typically 2–6 hours) until completion, monitored by TLC or HPLC.
- The product precipitates or is extracted and then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ether or ethanol).
Purification
- The crude sulfonamide is purified by recrystallization or chromatography.
- The hydrochloride salt is isolated by adding HCl gas or hydrochloric acid solution, followed by filtration and drying.
Representative Synthesis Scheme
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonylation | Piperidin-4-amine + 3,4-dimethoxybenzenesulfonyl chloride, triethylamine, DCM, RT, 3 h | 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine | 75–90% |
| 2 | Salt formation | Treatment with HCl in ethanol or ether | Hydrochloride salt | Quantitative |
Research Findings and Optimization
Reaction Efficiency
- Literature reports indicate that sulfonylation of piperidine amines with arylsulfonyl chlorides is efficient under mild conditions, producing high yields with minimal side products.
- The presence of electron-donating groups (methoxy) on the aromatic ring enhances the stability of the sulfonyl chloride and the reactivity towards nucleophilic amines.
Data Table Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C13H21ClN2O4S |
| Molecular Weight | 336.84 g/mol |
| CAS Number | 1315367-02-2 |
| Reaction Temperature | 20–40 °C |
| Solvent | Dichloromethane, acetonitrile (anhydrous) |
| Base | Triethylamine |
| Reaction Time | 2–6 hours |
| Yield | 75–90% |
| Purification | Recrystallization or chromatography |
| Salt Formation | HCl treatment for hydrochloride salt |
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidin-4-amine precursor followed by Boc deprotection. For example, HCl gas treatment of Boc-protected intermediates (e.g., derivative 2 in ) in the solid state at room temperature for 2 hours yields the hydrochloride salt with high purity (98% yield) . To optimize yields:
- Use stoichiometric HCl gas to ensure complete deprotection.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify intermediates via recrystallization or column chromatography.
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer: Key characterization tools include:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split due to 3,4-dimethoxy substitution) and piperidine NH₂/CH₂ signals (δ 1.5–3.5 ppm).
- ¹³C NMR : Sulfonyl group carbons appear at δ ~110–120 ppm; methoxy carbons at δ ~55 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₃H₁₉ClN₂O₄S (exact mass 334.08) .
- IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹ .
Q. What analytical techniques are recommended for purity assessment and quantification in complex matrices?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (65:35) containing 0.1% phosphoric acid (or formic acid for MS compatibility). Detection at 254 nm ensures resolution of impurities .
- LC-MS : Confirm molecular weight and detect trace impurities (<0.1%) using electrospray ionization (ESI) in positive ion mode .
Advanced Research Questions
Q. What catalytic mechanisms are involved in the oxidation reactions of this compound, and how do reaction conditions influence product distribution?
Methodological Answer: In permanganate (MnO₄⁻) oxidation catalyzed by Ru(III), the reaction proceeds via:
- Electron transfer : Ru(III) activates MnO₄⁻, generating reactive Mn intermediates.
- Radical pathways : Methoxy and sulfonyl groups stabilize radical intermediates, leading to hydroxylated or ring-opened products.
- DFT analysis : Computational modeling (e.g., Gaussian 09) predicts transition states and regioselectivity. Adjust pH (4–6) and temperature (25–40°C) to favor specific pathways .
Q. How does the compound interact with biological targets such as α2A adrenergic and 5-HT7 receptors, and what structural features drive selectivity?
Methodological Answer:
- Docking studies : The 3,4-dimethoxybenzenesulfonyl group binds to hydrophobic pockets in α2A receptors, while the piperidine amine forms hydrogen bonds with Asp113.
- SAR : Replace the methoxy groups with ethoxy or halogen substituents to modulate affinity. For 5-HT7 selectivity, introduce bulkier substituents at the sulfonyl para position .
- In vitro assays : Use radioligand binding (³H-rauwolscine for α2A) and cAMP inhibition assays (for 5-HT7) to quantify antagonism .
Q. What strategies are effective in addressing solubility challenges for in vitro and in vivo studies?
Methodological Answer:
- Co-solvents : Use DMSO (≤5%) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (e.g., 9 mg/mL in H₂O as per ) .
- Salt formation : Convert to mesylate or citrate salts for improved pharmacokinetics.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to prolong circulation half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
